4-Hydroxy-8-methoxy-2-naphthoic acid
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Overview
Description
4-Hydroxy-8-methoxy-2-naphthoic acid is an organic compound with the molecular formula C12H10O4 It is a derivative of naphthoic acid, characterized by the presence of hydroxyl and methoxy functional groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the hydroxylation of 8-methoxy-2-naphthoic acid using suitable oxidizing agents under controlled conditions . Another approach involves the methoxylation of 4-hydroxy-2-naphthoic acid using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of 4-Hydroxy-8-methoxy-2-naphthoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-methoxy-2-naphthoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, dimethyl sulfate, and various nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthoic acids depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-8-methoxy-2-naphthoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-methoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and activity . The methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
- 4-Hydroxy-2-naphthoic acid
- 8-Methoxy-2-naphthoic acid
- 2-Hydroxy-1-naphthoic acid
- 3-Hydroxy-2-naphthoic acid
Comparison: 4-Hydroxy-8-methoxy-2-naphthoic acid is unique due to the simultaneous presence of both hydroxyl and methoxy groups on the naphthalene ring. This dual functionality imparts distinct chemical and biological properties compared to its analogs. Similarly, 8-Methoxy-2-naphthoic acid lacks the hydroxyl group, influencing its chemical behavior and biological activity .
Properties
IUPAC Name |
4-hydroxy-8-methoxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-6,13H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBRXUQOEQJGTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238557 |
Source
|
Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16059-75-9 |
Source
|
Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16059-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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